1-(4-Isopropylbenzyl)azetidin-3-ol
Description
The Significance of Four-Membered Nitrogen Heterocycles in Medicinal Chemistry and Organic Synthesis
Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of compounds in the fields of medicinal chemistry and organic synthesis. researchwithrutgers.comrsc.org Their significance stems from a combination of unique structural properties and diverse biological activities. The inherent ring strain of the azetidine (B1206935) ring, with a strain energy of approximately 25.2 kcal mol⁻¹, endows these molecules with a rigid framework and distinct reactivity compared to less strained heterocycles like pyrrolidines and piperidines. researchgate.net This conformational rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for biological targets.
Historically, the synthesis of azetidines has been considered challenging due to this ring strain. medwinpublishers.com However, recent advancements in synthetic methodologies have made these scaffolds more accessible, leading to a surge in their exploration. rsc.org These methods include intramolecular cyclizations, [2+2] cycloadditions, and various functionalization techniques. researchgate.netrsc.org
The utility of azetidines is underscored by their presence in a number of natural products and synthetic drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents. medwinpublishers.comijnrd.org An analysis of FDA-approved drugs reveals that 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting the importance of this class of compounds in pharmaceutical development. acs.org
Overview of the Azetidin-3-ol (B1332694) Scaffold in Diverse Chemical Contexts
Within the broader family of azetidines, the azetidin-3-ol scaffold is of particular interest to chemists. The hydroxyl group at the 3-position provides a versatile handle for further functionalization, allowing for the creation of diverse libraries of compounds for drug discovery and other applications. medchemexpress.comacs.orgnih.govnih.gov
The synthesis of the parent azetidin-3-ol can be achieved through various routes, often starting from precursors like 1-N-Boc-3-hydroxyazetidine. chemicalbook.com From this core structure, a multitude of derivatives can be prepared by substitution at the nitrogen atom and/or modification of the hydroxyl group. These derivatives have been explored for their potential in various areas, including as linkers in antibody-drug conjugates (ADCs) and as components of PROTACs (Proteolysis Targeting Chimeras). medchemexpress.com
The azetidin-3-ol motif is also a valuable building block in the synthesis of more complex molecular architectures, such as spirocyclic and fused ring systems. acs.orgnih.gov The ability to generate structurally diverse and complex molecules from a relatively simple starting material makes the azetidin-3-ol scaffold a powerful tool in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-propan-2-ylphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(2)12-5-3-11(4-6-12)7-14-8-13(15)9-14/h3-6,10,13,15H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAYNBKMLXDGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CC(C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 1 4 Isopropylbenzyl Azetidin 3 Ol and Analogues
Reactions Involving the Azetidine (B1206935) Ring System
The inherent ring strain of the azetidine core, estimated to be around 25.4 kcal/mol, is a primary driver of its reactivity. nih.gov This strain, while rendering the ring susceptible to cleavage under certain conditions, is balanced by a greater stability compared to the three-membered aziridine (B145994) ring, allowing for more controlled chemical manipulation. nih.gov
Ring Expansion and Opening Reactions of Azetidines
The relief of ring strain is a powerful thermodynamic driving force for reactions that involve the cleavage of one or more bonds in the azetidine ring. This can lead to either ring-opening or ring-expansion products, depending on the reagents and reaction conditions.
Ring expansion of azetidine derivatives can be achieved through various strategies, often involving the formation of a bicyclic intermediate followed by nucleophilic attack. For instance, azetidines bearing a 3-hydroxypropyl side chain at the C2-position can undergo intramolecular N-alkylation to form a 1-azoniabicyclo[3.2.0]heptane intermediate. Subsequent treatment with nucleophiles such as cyanide, azide, or acetate (B1210297) can lead to a mixture of ring-expanded pyrrolidines and azepanes. researchgate.net The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring and the nature of the nucleophile. researchgate.net
Another approach to ring expansion involves the reaction of N-tosylaziridines with in situ generated nitrogen ylides from phenacyl bromide derivatives in a silica (B1680970) gel-water system, affording functionalized azetidines. rsc.org Furthermore, a [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes provides a stereoselective route to highly substituted methylene azetidines. nih.gov More recently, a gold-catalyzed 4-exo-dig cyclization of N-tosyl homopropargyl amines, formed from the ring opening of propargylic aziridines, has been reported to yield stereoselective (Z)-2-alkylidene-1-tosylazetidines. nih.gov
Nucleophilic ring-opening reactions of azetidines typically require activation of the nitrogen atom. This can be achieved by protonation or, more commonly, by quaternization of the azetidine nitrogen to form a more reactive azetidinium ion. The regioselectivity of the subsequent nucleophilic attack is a key consideration. Studies on enantiopure azetidinium salts have shown that nucleophiles generally attack the less substituted C-4 position. However, the presence of a substituent at C-4 can direct the nucleophile to the C-2 position. organic-chemistry.org The nature of the nucleophile and the stereochemistry of the substituents on the azetidinium ring also play a crucial role in determining the outcome of the reaction. organic-chemistry.org For example, the reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides can lead to azetidine-fused 1,4-diazepine derivatives, which can then undergo selective ring opening with various nucleophiles upon N-methylation. nih.gov
Functionalization of the Azetidine Core
Beyond ring-opening and expansion, the azetidine core can be functionalized while retaining the four-membered ring. This allows for the introduction of various substituents and the construction of more complex molecular architectures. The synthesis of azetidin-3-ones from N-propargylsulfonamides via a gold-catalyzed oxidative cyclization provides a versatile intermediate for further functionalization. nih.gov These azetidin-3-ones can then be subjected to a range of transformations at the C3-carbonyl group.
Reactivity at the C3 Hydroxyl Group of Azetidin-3-ol (B1332694)
The hydroxyl group at the C3 position of azetidin-3-ol is a key site for chemical modification, allowing for the introduction of a wide array of functional groups through esterification, etherification, and other related transformations.
Esterification Reactions (e.g., Methanesulfonic Acid Esters)
The hydroxyl group of N-substituted azetidin-3-ols can be readily esterified under standard conditions. A particularly useful transformation is the formation of methanesulfonate (B1217627) (mesylate) esters, which are excellent leaving groups in nucleophilic substitution reactions. For instance, 1-benzylazetidin-3-ol (B1275582) reacts with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to afford the corresponding mesylate. This reaction proceeds efficiently and provides a versatile intermediate for further synthetic manipulations.
The reaction of 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride in the presence of a base has been shown to lead to unexpected rearranged products rather than the simple mesylate, highlighting the influence of neighboring groups on the reactivity. mdpi.com
| Substrate | Reagent | Base | Solvent | Product | Yield (%) |
| 1-Benzylazetidin-3-ol | Methanesulfonyl chloride | Triethylamine | Dichloromethane | 1-Benzylazetidin-3-yl methanesulfonate | - |
| (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes (X = O•; H; OBn, OBz) | Methanesulfonyl chloride | Triethylamine | - | Rearranged products (hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole, perhydro-cyclopenta researchgate.netnih.govazeto[1,2-a]pyrrol, octahydrocyclopenta[c]azepines) | - |
Table 1: Examples of Esterification Reactions of Azetidine Alcohols.
Etherification and Related Oxygen-Centered Transformations
The C3-hydroxyl group can also be converted into an ether linkage through various etherification methods. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a common approach. The azetidin-3-ol can be deprotonated with a strong base such as sodium hydride to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of a primary alkyl halide is preferred to minimize competing elimination reactions. nih.gov
Acid-catalyzed etherification is another viable method. For example, the reaction of N-Cbz-3-(4-methoxyphenyl)azetidin-3-ol with various primary and secondary alcohols in the presence of a catalytic amount of acid can produce the corresponding ethers in moderate to high yields. rsc.org
| Azetidinol | Alcohol | Catalyst | Product | Yield (%) |
| N-Cbz-3-(4-methoxyphenyl)azetidin-3-ol | 3-Phenylpropan-1-ol | Acid | N-Cbz-3-(4-methoxyphenyl)-3-(3-phenylpropoxy)azetidine | - |
| N-Cbz-3-(4-methoxyphenyl)azetidin-3-ol | Cyclohexanol | Acid | N-Cbz-3-(cyclohexyloxy)-3-(4-methoxyphenyl)azetidine | 47 |
| N-Cbz-3-(4-methoxyphenyl)azetidin-3-ol | Isopropanol | Acid | N-Cbz-3-isopropoxy-3-(4-methoxyphenyl)azetidine | 57 |
Table 2: Examples of Acid-Catalyzed Etherification of N-Cbz-3-aryl-azetidin-3-ols. rsc.org
Chemical Modifications of the N-Benzyl Moiety
The N-(4-isopropylbenzyl) group in the target molecule offers several possibilities for chemical modification. The benzylic position and the aromatic ring itself can be subjected to various transformations.
A common reaction involving the N-benzyl group is its removal through hydrogenolysis. This is typically achieved by catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. This debenzylation reaction regenerates the secondary amine on the azetidine ring, which can then be used for further functionalization. The presence of the isopropyl group on the benzene (B151609) ring is unlikely to interfere with this transformation.
The benzylic C-H bonds of the isopropyl group are also susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, these positions can be functionalized. For example, strong oxidizing agents like potassium permanganate (B83412) can oxidize the isopropyl group to a carboxylic acid. Milder and more selective reagents can be used to achieve other transformations.
Furthermore, the aromatic ring of the 4-isopropylbenzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of additional functional groups onto the phenyl ring. The regioselectivity of these substitutions will be directed by the existing isopropyl and benzylazetidine substituents.
Structural Modifications and Derivatization Strategies for Azetidin 3 Ol Scaffolds
Development of Novel Spirocyclic and Fused Azetidine (B1206935) Systems
Creating more rigid, three-dimensional structures can be achieved by incorporating the azetidine ring into spirocyclic or fused bicyclic systems. These scaffolds are of increasing interest in drug discovery as they can offer improved pharmacological profiles.
Spirocyclic Azetidines: These compounds feature a single atom that is common to both the azetidine ring and an adjacent ring. One synthetic strategy involves the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl ketones. This method allows for the construction of a diverse family of azetidine-containing spirocycles. Another approach is the Kulinkovich-type Ti(IV)-mediated coupling of oxime ethers with Grignard reagents to synthesize spirocyclic NH-azetidines.
Fused Azetidines: In fused systems, the azetidine ring shares two atoms (a bond) with another ring. An example is the synthesis of diazabicyclo[3.1.1]heptane ligands, which can be formed via TFA-mediated deprotection and subsequent mesylation and cyclization of an appropriate azetidine precursor. rsc.org Ring-closing metathesis is another powerful tool; an N-allyl-substituted azetidine can be treated with a Grubbs catalyst to form an azetidine-fused 8-membered ring. rsc.org
The synthesis of these complex systems often leverages the inherent reactivity of the strained four-membered ring. These advanced scaffolds provide novel exit vectors for further functionalization, enabling the exploration of new chemical space.
Computational and Theoretical Investigations of Azetidine Based Compounds
Quantum Chemical Studies on Azetidine (B1206935) Ring Strain and Formation Mechanisms
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a structure of significant interest in medicinal chemistry. Its utility is intrinsically linked to its considerable ring strain, which influences its stability, reactivity, and three-dimensional conformation.
Quantum chemical studies have been instrumental in quantifying this strain and elucidating the mechanisms of ring formation. The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to other highly strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), but significantly higher than that of its five-membered counterpart, pyrrolidine (B122466) (5.8 kcal/mol), or the strain-free piperidine. researchgate.net This inherent strain makes the azetidine scaffold a rigid and conformationally well-defined building block, while also providing a thermodynamic driving force for ring-opening reactions under specific conditions. rsc.org
Computational investigations have provided detailed mechanistic insights into the synthesis of azetidines. For instance, quantum chemical analysis has been used to explain the regio- and diastereoselectivity observed in the formation of 2-arylazetidines. acs.orgresearchgate.net These studies show that under kinetically controlled conditions, the formation of the strained four-membered azetidine ring can be favored over the thermodynamically more stable five-membered pyrrolidine ring. acs.orgresearchgate.net By calculating the energy profiles of transition states, researchers can rationalize why certain cyclization pathways are preferred, consistent with experimental outcomes and Baldwin's rules for ring closure. acs.orgresearchgate.net Theoretical models have also been employed to compare the formation rates of azetidine versus oxetane, highlighting how subtle differences in reaction pathways and intermediate stability can dictate the final product. acs.org
Table 1: Comparison of Ring Strain Energies in Cyclic Amines
| Compound | Ring Size | Approximate Ring Strain (kcal/mol) | Reference |
|---|---|---|---|
| Aziridine | 3-membered | 26.7 | researchgate.net |
| Azetidine | 4-membered | 25.2 | researchgate.net |
| Pyrrolidine | 5-membered | 5.8 | researchgate.net |
| Piperidine | 6-membered | 0 | researchgate.net |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (with focus on in vitro relevance)
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the potential biological activity of compounds like 1-(4-Isopropylbenzyl)azetidin-3-ol. The process involves placing the ligand in the binding site of a receptor and calculating a score that estimates the binding affinity, often expressed as binding energy (ΔG) or an inhibition constant (Ki). nih.gov
For example, in silico docking studies on novel azetidin-2-one (B1220530) derivatives against the epidermal growth factor receptor (EGFR) have successfully identified compounds with high predicted binding affinities, with some derivatives showing better fitness scores than the reference ligand, erlotinib. researchgate.net The validation of a docking protocol is a critical first step, often achieved by "redocking" the native co-crystal ligand to ensure the simulation can accurately reproduce the experimentally determined binding pose, typically requiring a root-mean-square deviation (RMSD) of less than 2.0 Å. nih.gov
Following docking, molecular dynamics (MD) simulations provide deeper insights into the stability and dynamics of the ligand-receptor complex over time. nih.gov MD simulations model the movements of atoms and molecules, allowing researchers to observe the conformational changes and key interactions that stabilize the binding. Key metrics from MD simulations include:
Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD plot over the simulation time (e.g., 100 nanoseconds) suggests the complex is in a stable equilibrium. nih.gov
Root-Mean-Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues within the protein. researchgate.net High RMSF values can indicate flexible regions, while low values in the binding site suggest that residues are engaged in stable interactions with the ligand. researchgate.netnih.gov
These computational predictions of binding modes and stability are essential for rationalizing in vitro results and guiding further optimization of lead compounds. nih.gov
Table 2: Example Data from a Hypothetical Molecular Docking and Dynamics Study
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues (from RMSF analysis) | Complex Stability (RMSD) |
|---|---|---|---|---|
| Azetidine Derivative A | EGFR | -8.5 | MET793, LYS745, ASP855 | Stable after 20 ns |
| Azetidine Derivative B | α-amylase | -7.4 | TRP59, TYR62, ASP197 | Stable after 25 ns |
| Reference Ligand | EGFR | -8.2 | MET793, CYS797 | Stable after 15 ns |
Computational Approaches to Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. uni-bonn.de With the advent of high-throughput screening, computational methods have become indispensable for establishing and interpreting these relationships from large and structurally diverse datasets. uni-bonn.de
Quantitative Structure-Activity Relationship (QSAR) models are a key computational tool. These models attempt to correlate variations in the biological activity of a set of compounds with changes in their physicochemical properties or structural features (descriptors). A robust QSAR model can predict the activity of novel, unsynthesized compounds. nih.gov
A significant focus of computational SAR is the identification of "activity cliffs" (ACs). An activity cliff is a pair of structurally similar compounds that exhibit a large difference in biological activity. nih.gov Identifying these cliffs is highly valuable for medicinal chemists as they highlight subtle structural modifications that are critical for potency and can guide lead optimization efforts. nih.gov Visualization tools, such as SALI (Structure-Activity Landscape Index) plots, can be used to map the SAR landscape and clearly identify these important relationships and compound clusters. nih.gov
Other computational approaches include:
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity.
SAR Matrix (SARM): This data structure, similar to a traditional R-group table, can be used to analyze SAR patterns and suggest virtual compounds in unexplored chemical space. uni-bonn.de
Structure-Guided SAR Transfer: This method uses 3D structural information from co-crystalized ligands to identify alternative substituents and core scaffolds, allowing for the transfer of SAR knowledge from one chemical series to another. nih.gov
In Silico Design and Screening of Azetidine-Derived Compound Libraries
The search for novel therapeutic agents often begins with screening vast collections of chemical compounds. In silico virtual screening has emerged as a rapid and cost-effective alternative to traditional high-throughput screening (HTS). researchgate.net This approach uses computational methods to screen large virtual libraries of compounds against a biological target, reducing the collection to a manageable number of promising "hits" for synthesis and in vitro testing. researchgate.net
The process typically involves a cascade of computational filters:
Library Preparation: Large compound databases (e.g., ZINC, company-specific libraries) are curated. researchgate.net Libraries can also be specifically designed. For instance, "BioDesign" libraries incorporate structural features from natural products, such as saturated and bridged ring systems, which are often underrepresented in typical screening collections. asinex.com
Property Filtering: Compounds are filtered based on drug-like properties, such as Lipinski's "rule of five," to remove molecules with poor pharmacokinetic profiles. nih.gov
Ligand- or Structure-Based Screening: Methods like pharmacophore matching or, more commonly, high-throughput molecular docking are used to score and rank the compounds based on their predicted fit and affinity for the target's binding site. nih.govnih.gov
Hit Selection and Refinement: The top-ranked compounds are visually inspected and clustered to ensure chemical diversity. A consensus of different scoring methods can be used to improve the hit rate. nih.gov These selected hits then proceed to experimental validation.
This in silico approach has been successfully applied to discover inhibitors for various targets by screening libraries of azole compounds or natural product databases, demonstrating its power in accelerating the early stages of drug discovery. researchgate.netnih.gov
Medicinal Chemistry Considerations for Azetidin 3 Ol Scaffolds
Azetidines as Conformationally Constrained Bioisosteres
In the realm of drug design, the concept of bioisosterism—the substitution of one chemical group with another that produces a similar biological effect—is a cornerstone of molecular optimization. Azetidines have emerged as powerful tools in this context, acting as conformationally constrained bioisosteres for more flexible or common structural motifs.
The inherent strain of the four-membered ring limits the number of accessible low-energy conformations. rsc.org This rigidity is a significant advantage in drug discovery. enamine.net By locking a portion of a molecule into a specific spatial arrangement, medicinal chemists can more accurately probe the topology of a biological target's binding site. This can lead to a more favorable entropy of binding, potentially increasing the affinity and selectivity of a drug candidate. enamine.net
For instance, the 2,6-diazaspiro[3.3]heptane ring system, which features two fused azetidine (B1206935) rings, has been successfully employed as a bioisostere for the more flexible piperazine (B1678402) ring. researchgate.net This substitution can lead to improved solubility and conformational rigidity, while allowing the molecule to explore novel chemical space. researchgate.net The azetidine ring itself is considered the smallest stable nitrogen-containing saturated heterocycle, making it an attractive, low-molecular-weight building block for introducing conformational constraints. enamine.net
Influence of the Azetidine Ring on Molecular Shape and Three-Dimensionality for Drug Design
This added three-dimensionality is increasingly recognized as a key feature for successful drug candidates. Molecules with greater 3D character are more likely to exhibit higher specificity and potency, as they can form more precise and complex interactions with the intricate surfaces of protein targets. The azetidine scaffold serves as a versatile platform for achieving this. researchgate.net For example, spiro-fused azetidines, where the four-membered ring is connected to another ring via a single shared carbon, create a rigid structure where the two rings are perpendicular to each other. sciencedaily.com This arrangement provides a well-defined and rigid 3D architecture.
The development of synthetic methods to create diverse azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, has been a focus of research. nih.gov These efforts aim to generate libraries of lead-like molecules with tailored physicochemical properties, particularly for challenging targets like those in the central nervous system (CNS), where blood-brain barrier penetration is crucial. nih.gov
Azetidine Derivatives in the Development of Multi-Target Ligands
The complexity of many diseases, such as neurodegenerative disorders and cancer, has spurred the development of multi-target-directed ligands (MTDLs). nih.govnih.gov These are single molecules designed to interact with multiple biological targets simultaneously, offering the potential for synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.gov
Azetidine derivatives have proven to be valuable building blocks in the design of MTDLs. Their rigid nature allows for the precise spatial orientation of different pharmacophores, enabling them to engage with multiple binding sites. For example, a novel class of carbamylated tryptamine (B22526) derivatives incorporating an azetidine-1-carboxylate moiety was designed to act as MTDLs for neurological disorders by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
In another study, a series of azetidine amides were developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer. nih.govacs.org The azetidine scaffold was instrumental in achieving high potency, allowing for the optimization of other physicochemical properties to improve drug-like characteristics. acs.org The successful design of these inhibitors highlights the utility of the azetidine core in creating advanced therapeutic agents that can address the multifaceted nature of complex diseases. nih.govacs.org
Future Research Directions and Emerging Applications in Azetidine Chemistry
Advancements in Novel Synthetic Methodologies for Azetidin-3-ol (B1332694) Derivatives
The synthesis of azetidines, particularly in an enantiomerically pure form, has historically been a challenge for synthetic chemists. acs.orgnih.gov However, recent years have seen the development of several innovative methods for the construction of the azetidine (B1206935) core, including derivatives of azetidin-3-ol.
One promising approach involves the stereoselective rearrangement of chiral oxirane derivatives, which can yield chiral azetidine compounds. researchgate.net Another powerful strategy is the gold-catalyzed intermolecular oxidation of alkynes, which allows for the flexible and efficient synthesis of chiral azetidin-3-ones, versatile precursors to azetidin-3-ol derivatives. nih.gov This method utilizes chiral N-propargylsulfonamides, which are readily accessible with high enantiomeric excess. nih.gov
Furthermore, the synthesis of azetidine-based scaffolds has been advanced through the adaptation of methods for producing 2-cyanoazetidines from β-amino alcohols. acs.orgnih.gov This approach allows for the large-scale synthesis of functionalized azetidine core systems that can be further elaborated. nih.gov A general synthesis for 1-benzylazetidin-3-ol (B1275582), a close analog of the title compound, involves the reaction of benzylamine (B48309) with 2-(chloromethyl)oxirane followed by cyclization. nih.gov This highlights a practical route to such scaffolds.
The table below summarizes some of the modern synthetic strategies applicable to the preparation of azetidin-3-ol derivatives.
| Synthetic Strategy | Key Features | Precursors | Reference(s) |
| Stereoselective Rearrangement | Provides chiral azetidines | Chiral oxirane derivatives | researchgate.net |
| Gold-Catalyzed Oxidative Cyclization | Flexible, efficient, bypasses toxic diazo intermediates | Chiral N-propargylsulfonamides | nih.gov |
| From β-Amino Alcohols | Scalable access to functionalized azetidines | N-allyl amino diols | acs.orgnih.gov |
| From Benzylamine and Epichlorohydrin (B41342) | Practical and direct route | Benzylamine, 2-(chloromethyl)oxirane | nih.gov |
| Intramolecular C-N Bond Coupling | Access to fused azetidine systems | 1-(2-bromobenzyl)azetidine-2-carboxamides | nih.gov |
These advancements are crucial for generating diverse libraries of azetidin-3-ol derivatives, including compounds like 1-(4-isopropylbenzyl)azetidin-3-ol, for biological screening.
Expanding the Chemical Space and Diversity of Azetidine-Based Compound Libraries
The exploration of novel chemical space is a key driver in the discovery of new therapeutic agents. nih.gov Azetidines are recognized as valuable scaffolds for creating conformationally restricted molecules, which can lead to higher binding affinity with biological targets. enamine.net The development of diversity-oriented synthesis (DOS) has enabled the creation of a wide array of fused, bridged, and spirocyclic ring systems based on the azetidine core. acs.orgnih.gov
By employing a data-driven approach to scaffold selection, researchers can generate libraries of compounds with physicochemical properties optimized for specific applications, such as targeting the central nervous system (CNS). acs.org The synthesis of a 1976-membered library of spirocyclic azetidines with favorable CNS-like properties demonstrates the power of this strategy. acs.org
The modular nature of many azetidine syntheses allows for the systematic variation of substituents at different positions of the ring. For a compound like this compound, the N-benzyl group and the 3-hydroxyl group offer points for diversification. The aromatic ring of the benzyl (B1604629) group can be substituted with a wide range of functionalities, and the hydroxyl group can be derivatized or replaced with other functional groups, leading to a vast expansion of the accessible chemical space. The use of azetidine-containing building blocks is a key strategy for rapidly assembling such libraries. enamine.net
Integration of Advanced In Vitro Biological Screening Technologies for Azetidine Compounds
With the ability to generate large and diverse libraries of azetidine derivatives, high-throughput in vitro screening technologies become essential for identifying compounds with desired biological activities. These technologies allow for the rapid evaluation of thousands of compounds against a multitude of biological targets.
For instance, in vitro screening of azetidin-2-one (B1220530) derivatives has identified compounds with potential anticancer activity. nih.govnih.gov These studies often employ a battery of assays, including cytotoxicity assays against various cancer cell lines, apoptosis assays, and molecular analyses like microarrays to understand the mechanism of action. nih.govnih.gov Similarly, azetidine derivatives have been screened for their antimicrobial activity against various bacterial and fungal strains.
The table below provides examples of in vitro screening assays used to evaluate azetidine derivatives.
| Assay Type | Biological Target/Activity | Example Azetidine Derivatives | Reference(s) |
| Cytotoxicity Assay (e.g., MTT assay) | Anticancer activity | Azetidin-2-one derivatives | nih.govnih.gov |
| Antimicrobial Susceptibility Testing | Antibacterial and antifungal activity | Coumarinyl-azetidinone hybrids | |
| Electrophoretic Mobility Shift Assay (EMSA) | STAT3 DNA-binding inhibition | Azetidine amides | acs.org |
| Polymerase Inhibition Assay | Polymerase Theta inhibition | 3-hydroxymethyl-azetidine derivatives | nih.gov |
| GABA Uptake Inhibition Assay | GAT-1 and GAT-3 transporter affinity | Azetidin-2-ylacetic acid derivatives | nih.gov |
These advanced screening technologies are critical for unlocking the therapeutic potential of novel azetidine compounds like this compound.
Applications in Chemical Biology and Molecular Probe Development
Beyond their direct therapeutic applications, azetidine derivatives are finding increasing use as tools in chemical biology and as molecular probes. The unique structural constraints of the azetidine ring can be exploited to create highly specific ligands for studying biological processes.
One notable application is the incorporation of azetidine-containing heterospirocycles into fluorescent dyes. researchgate.netacs.org This modification has been shown to enhance the performance of fluorophores by improving properties such as brightness, photostability, water solubility, and cell permeability. researchgate.netacs.org Such enhanced fluorescent probes are invaluable for high-resolution imaging of biological systems.
Furthermore, azetidine derivatives can be designed as molecular probes to investigate specific biological targets. For example, azetidine-based compounds have been developed as inhibitors of gamma-aminobutyric acid (GABA) uptake, allowing for the study of neurotransmitter transport. nih.gov The development of trifunctional azetidine sulfonyl fluoride (B91410) reagents, which can be used as linkers in the creation of PROTACs (PROteolysis TArgeting Chimeras), further underscores the versatility of the azetidine scaffold in chemical biology. nih.gov
The ability to introduce azetidine-based amino acids into peptides opens up new avenues for creating novel biomaterials and probes with unique conformational properties. acs.org These non-natural amino acids can influence the folding and stability of peptides, providing tools to study protein structure and function.
Q & A
Q. Key Methodological Considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to detect byproducts like 3-(4-isopropylbenzyl)azetidin-3-one (oxidation byproduct) .
Advanced: How can reaction conditions be optimized to prevent ring-opening during functionalization?
Azetidines are prone to ring-opening under acidic or strongly nucleophilic conditions. To preserve the azetidine ring during functionalization:
- Temperature Control : Maintain reactions below 0°C for electrophilic substitutions (e.g., halogenation) to minimize ring strain-induced decomposition .
- Protecting Groups : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers before introducing reactive substituents .
- Solvent Choice : Use non-polar solvents (e.g., dichloromethane) for Friedel-Crafts alkylation to avoid protonation of the azetidine nitrogen .
Case Study : In a recent synthesis of a related azetidine derivative, Brønsted acid catalysis enabled selective etherification without ring-opening, achieving >90% selectivity .
Basic: What techniques are recommended for resolving the stereochemistry of this compound?
- X-ray Crystallography : The gold standard for stereochemical determination. Use SHELX or WinGX for structure refinement . For example, a derivative with a similar azetidine scaffold (3-(2-chloro-6-fluorobenzyl)azetidin-3-ol) was resolved with an R-factor of 0.028 .
- NMR Spectroscopy : 2D NOESY or COSY experiments can confirm spatial proximity of the isopropylbenzyl group to the azetidine hydroxyl .
- Polarimetry : Measure optical rotation to verify enantiopurity after chiral resolution (e.g., using chiral HPLC columns) .
Advanced: What in vitro models are suitable for assessing the bioactivity of this compound?
- Antimicrobial Assays : Test against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains using broth microdilution (MIC values). A structurally similar compound, 1-(4-isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde , showed MICs of 2–8 µg/mL against these pathogens .
- Enzyme Inhibition Studies : Screen against kinases or proteases using fluorescence-based assays. Azetidine derivatives often target ATP-binding pockets due to their rigid conformation .
- Cytotoxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity indices .
Advanced: How should researchers address discrepancies in reported biological activities of azetidine derivatives?
Contradictions often arise from structural analogs or experimental variables. Strategies include:
- Structural Comparison : Compare substituent effects. For example, replacing chlorine with fluorine in 3-(2-chloro-6-fluorobenzyl)azetidin-3-ol increased antimicrobial potency by 4-fold .
- Assay Standardization : Control variables like inoculum size in antimicrobial tests or ATP concentration in kinase assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and rationalize activity differences .
Example : A 2024 study resolved conflicting cytotoxicity data by correlating logP values (lipophilicity) with membrane permeability trends .
Basic: What analytical methods validate the purity and identity of synthesized this compound?
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (retention time ~8.2 min) and ESI+ for mass verification (expected [M+H]+: 220.2) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
- FT-IR : Key peaks include O-H stretch (~3400 cm⁻¹) and C-N stretch (~1250 cm⁻¹) .
Advanced: What computational tools predict the reactivity of this compound in novel reactions?
- Retrosynthesis AI : Tools like Synthia or ASKCOS propose synthetic pathways using reaction databases (e.g., Reaxys) .
- DFT Calculations : Gaussian 16 optimizes transition states for ring-opening reactions, predicting activation energies (e.g., ΔG‡ ~25 kcal/mol for acid-catalyzed hydrolysis) .
- Machine Learning : Train models on azetidine reaction datasets to forecast yields for untested conditions .
Advanced: How does the isopropylbenzyl substituent influence the compound’s pharmacokinetic properties?
- Lipophilicity : The isopropyl group increases logP by ~1.5 compared to unsubstituted analogs, enhancing blood-brain barrier permeability (predicted via SwissADME) .
- Metabolic Stability : In vitro liver microsome assays show t₁/₂ > 60 min due to steric hindrance from the benzyl group, reducing CYP450-mediated oxidation .
- Solubility : Aqueous solubility decreases to ~0.5 mg/mL; use cyclodextrin complexes or salt forms (e.g., hydrochloride) for in vivo studies .
Basic: What safety precautions are required when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (similar to azetidine-3-carboxylic acid safety protocols ).
- Waste Disposal : Neutralize with dilute HCl before disposal in halogenated waste containers .
Advanced: What strategies improve the scalability of azetidine-based drug candidates?
- Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., benzyl chloride coupling) .
- Quality by Design (QbD) : Optimize parameters like solvent ratio (DMF:H₂O = 9:1) and stirring rate (500 rpm) using DoE .
- Crystallization Engineering : Seed-assisted crystallization in ethanol/water mixtures enhances polymorph control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
